
3-(2-Oxocyclopentyl)propanenitrile
Overview
Description
3-(2-Oxocyclopentyl)propanenitrile is a nitrile-functionalized cyclopentanone derivative with the molecular formula C₈H₁₁NO (calculated molecular weight: 137.18 g/mol). It serves as a critical intermediate in organic synthesis, particularly in the production of heterocyclic compounds like 6,7-dihydro-5H-cyclopenta[b]pyridine . The compound features a cyclopentyl ring with a ketone group at the 2-position and a propanenitrile substituent.
Structural Insights: Crystallographic studies reveal that derivatives of this compound, such as 3,3'-(2-Oxocyclopentane-1,3-diyl)dipropanenitrile (C₁₁H₁₄N₂O), adopt a zigzag molecular chain arrangement in the solid state due to weak C–H···N interactions. The crystal system is monoclinic (space group C2/c) with unit cell parameters:
Synthesis:
The compound is synthesized via a multi-step process involving Dieckmann condensation of dimethyl adipate (yield: 82.2%) followed by reaction with acrylonitrile. A subsequent hydrolysis and aromatization step using Ni-Cu/γ-Al₂O₃ achieves a total yield of 33.8% .
Preparation Methods
Preparation via Michael Addition
Overview :
This method involves a Michael addition reaction using cyclopentanone as the starting material, followed by subsequent reactions to introduce the nitrile group.
Steps :
- Starting Materials : Cyclopentanone and acrylonitrile are used as reactants.
- Reaction Conditions :
- Cyclopentanone reacts with acrylonitrile in the presence of a base such as sodium hydroxide or potassium carbonate.
- The reaction is typically carried out in an organic solvent like ethanol or toluene under reflux conditions.
- Mechanism :
- The base deprotonates cyclopentanone, generating an enolate ion.
- The enolate undergoes a Michael addition to acrylonitrile, forming the desired product.
- Simple reaction setup.
- Readily available starting materials.
- Requires careful control of reaction conditions to avoid side reactions.
Preparation via Condensation and Nitrile Formation
Overview :
This method involves condensation of cyclopentanone with intermediates that introduce the nitrile functionality.
Steps :
- Cyclopentanone is reacted with a nitrile precursor, such as cyanoacetic acid or its derivatives, in the presence of an acid catalyst (e.g., p-toluenesulfonic acid).
- The intermediate undergoes dehydration to form 3-(2-Oxocyclopentyl)propanenitrile.
- Use of non-protonic solvents like toluene or xylene.
- Heating under reflux for several hours.
- High yield under optimized conditions.
- Straightforward purification process.
One-Pot Synthesis
Overview :
A one-pot synthesis approach simplifies the preparation by combining multiple steps into a single reaction vessel.
Steps :
- Cyclopentanone is reacted with morpholine and acrylonitrile in the presence of a catalyst such as p-toluenesulfonic acid.
- The reaction mixture is heated and stirred for several hours to allow complete conversion.
- Reaction temperature: 80–120°C.
- Solvent: High-boiling-point solvents like benzene or xylene.
- Molar ratios optimized for yield (e.g., cyclopentanone:morpholine:acrylonitrile = 1:1.2:1.5).
- Simplified process with fewer purification steps.
- Suitable for industrial-scale production.
Alternative Routes Using Cyclopentenone
An alternative route involves using cyclopentenone as the starting material instead of cyclopentanone:
- Cyclopentenone reacts with methyl acrylate via an addition reaction to form an ester intermediate.
- The ester is hydrolyzed and converted into the nitrile compound through dehydration reactions.
Data Table: Summary of Preparation Methods
Method | Starting Materials | Catalyst/Conditions | Yield (%) | Advantages |
---|---|---|---|---|
Michael Addition | Cyclopentanone, Acrylonitrile | NaOH/K₂CO₃, reflux in ethanol | ~75–85 | Simple setup, moderate yield |
Condensation | Cyclopentanone, Cyanoacetic Acid | p-Toluenesulfonic acid, reflux | ~80–90 | High yield, straightforward process |
One-Pot Synthesis | Cyclopentanone, Morpholine, Acrylonitrile | Toluene, p-Toluenesulfonic acid | >90 | Simplified process, scalable |
Cyclopentenone Route | Cyclopentenone, Methyl Acrylate | Acid/base catalysts | ~70–80 | Alternative starting material |
Notes on Optimization
-
- Non-protonic solvents like toluene or xylene are preferred for high yields and ease of product isolation.
-
- Acid catalysts such as p-toluenesulfonic acid improve reaction rates and selectivity.
-
- Reactions are typically carried out at elevated temperatures (80–120°C) but require careful monitoring to prevent decomposition.
-
- Crystallization or distillation methods are commonly used for isolating pure products.
Chemical Reactions Analysis
Types of Reactions
3-(2-Oxocyclopentyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Key Reactions
The compound can undergo several chemical transformations:
- Oxidation : Converts the nitrile group to carboxylic acids.
- Reduction : Transforms the nitrile group into amines.
- Substitution : The nitrile can participate in nucleophilic substitution reactions with various reagents.
Organic Synthesis
3-(2-Oxocyclopentyl)propanenitrile serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical transformations, making it valuable in synthetic organic chemistry.
Medicinal Chemistry
Research is ongoing to explore the compound's potential as a pharmaceutical intermediate. Its structural features may allow it to function as a scaffold for designing new drugs, particularly those targeting enzyme inhibition or modulating biological pathways related to protein kinases .
Biological Studies
The compound has been studied for its biological activities and interactions with biomolecules. Its ability to bind to enzyme active sites may provide insights into its potential therapeutic applications in treating diseases linked to dysregulated protein kinases, such as cancer and immune-related disorders .
Industrial Applications
In industrial settings, this compound is utilized in producing fine chemicals and specialty materials. Its unique properties make it suitable for applications in materials science and chemical manufacturing .
Case Studies and Research Findings
Several studies have highlighted the utility of this compound in various applications:
- Photocatalysis : A study demonstrated that this compound could be used in sunlight-induced regioselective β-alkylation reactions, showcasing its potential in green chemistry applications .
- Biological Activity : Investigations into its interactions with protein kinases have revealed its potential role in modulating cellular activities, which could lead to new therapeutic strategies for cancer treatment .
Mechanism of Action
The mechanism of action of 3-(2-Oxocyclopentyl)propanenitrile involves its interaction with nucleophiles and electrophiles. The nitrile group is particularly reactive, allowing the compound to participate in various chemical transformations. The molecular targets and pathways depend on the specific reactions and conditions employed .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Physical Properties
Reactivity and Stability
Cyclopentane vs. Cyclohexane Derivatives
- This compound exhibits higher ring strain due to the smaller cyclopentane ring, enhancing its reactivity in cyclization reactions compared to 3-(2,6-Dioxocyclohexyl)propanenitrile . The latter’s cyclohexane ring provides greater conformational stability, making it less reactive but more suited for applications requiring thermal stability .
Heteroatom Influence
- The azepane derivative (3-(2-Oxoazepan-1-yl)propanenitrile ) introduces a nitrogen atom in a 7-membered ring, increasing polarity and solubility in polar solvents. This contrasts with the purely hydrocarbon-based cyclopentane and cyclohexane analogues .
Functional Group Positioning
- 3-Cyclopentyl-3-oxopropanenitrile is a structural isomer of this compound, with the ketone and nitrile groups on the same carbon. This positioning alters electronic distribution, leading to differences in nucleophilic attack susceptibility .
Table 2: Hazard Comparison
Biological Activity
3-(2-Oxocyclopentyl)propanenitrile, with the molecular formula C₈H₁₁NO, is an organic compound characterized by a cyclopentane ring containing a ketone functional group and a propanenitrile side chain. This compound has garnered interest in medicinal chemistry and organic synthesis due to its unique structural features, which may impart specific biological activities.
Chemical Structure and Properties
The structure of this compound can be described as follows:
- Molecular Formula : C₈H₁₁NO
- Molecular Weight : 137.18 g/mol
- Functional Groups : Ketone (C=O) and Nitrile (C≡N)
The presence of both a ketone and a nitrile group in its structure suggests potential reactivity and biological interactions that can be exploited in various applications.
Synthesis
Several synthetic routes have been reported for the preparation of this compound. One common method involves the hydrolysis of methyl 1-(2-cyanoethyl)-2-oxocyclopentane-carboxylate, leading to the desired product through a series of reactions including decarboxylation and functional group transformations .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. The ability of nitriles to interact with biological membranes may contribute to their efficacy against various pathogens. For instance, studies have shown that nitrile-containing compounds can disrupt bacterial cell walls, leading to increased permeability and eventual cell death .
Anticancer Activity
Emerging studies suggest that this compound may possess anticancer properties. The compound's structural features allow it to potentially inhibit key enzymes involved in cancer cell proliferation. Investigations into similar compounds have revealed their ability to induce apoptosis in cancer cells through mechanisms such as caspase activation and mitochondrial dysfunction .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various nitriles, including those structurally related to this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential for development as an antimicrobial agent .
- Cytotoxicity Assays : In vitro cytotoxicity assays performed on cancer cell lines demonstrated that derivatives of this compound exhibited dose-dependent inhibition of cell growth, with IC50 values indicating promising therapeutic potential .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 3-(2-Oxocyclopentyl)propanenitrile, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The compound can be synthesized via a Knoevenagel condensation reaction between cyclopentanone derivatives and cyanoacetamide intermediates. For example, Scheme 3 in evidence 6 outlines a protocol using ethanol as a solvent, piperidine as a base catalyst, and low temperatures (0–5°C) to stabilize reactive intermediates . To optimize yields:
- Catalyst Screening : Test alternative catalysts (e.g., DBU or L-proline) to enhance enolate formation.
- Temperature Control : Maintain sub-ambient temperatures to suppress side reactions.
- Purification : Use column chromatography with ethyl acetate/hexane gradients for isolation.
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
Methodological Answer: A multi-technique approach is critical:
- FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2250 cm⁻¹) groups .
- NMR : Analyze -NMR for cyclopentyl protons (δ 1.5–2.5 ppm) and -NMR for ketone (δ ~210 ppm) and nitrile (δ ~120 ppm) signals .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ = 164.07) .
- UV-Vis : Monitor conjugation effects (λmax ~250–300 nm) for electronic structure validation .
Q. How can reaction parameters (solvent, temperature) be systematically optimized for scale-up synthesis?
Methodological Answer: Use a Design of Experiments (DoE) approach:
- Solvent Polarity : Test aprotic solvents (e.g., THF, DMF) to improve solubility of intermediates.
- Reaction Kinetics : Perform time-resolved -NMR to monitor intermediate formation rates.
- Scale-Up Stability : Assess exothermicity via DSC to prevent thermal runaway in batch reactors.
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of this compound in cyclization reactions?
Methodological Answer: Regioselectivity is influenced by steric and electronic factors:
- DFT Calculations : Compare transition-state energies for alternative cyclization pathways (e.g., 5- vs. 6-membered ring formation) .
- Fukui Indices : Use computational tools to map nucleophilic/electrophilic sites on the cyclopentyl backbone .
- Experimental Validation : Synthesize analogs with substituents at the 2-position of the cyclopentane ring to sterically block undesired pathways.
Q. How can contradictions in reported spectral data (e.g., NMR shifts) for this compound be resolved?
Methodological Answer: Discrepancies often arise from solvent effects or tautomerism:
- Solvent Standardization : Re-run NMR in deuterated DMSO or CDCl₃ with internal standards (e.g., TMS).
- Variable Temperature NMR : Detect dynamic processes (e.g., ring puckering) by analyzing spectra at −40°C to 80°C.
- Cross-Validation : Compare experimental data with computed NMR shifts (e.g., using Gaussian or ORCA software) .
Q. What strategies can elucidate the biological activity of this compound, given structural similarities to bioactive nitriles?
Methodological Answer: Leverage insights from structurally related compounds:
- Molecular Docking : Screen against targets like NLRP3 inflammasome (similar to dapansutrile in evidence 19) or malaria parasite enzymes (as in evidence 5) .
- In Vitro Assays : Test cytotoxicity (MTT assay) and anti-inflammatory activity (IL-1β ELISA) in macrophage models.
- SAR Studies : Modify the oxocyclopentyl or nitrile moieties to assess pharmacophore requirements.
Properties
IUPAC Name |
3-(2-oxocyclopentyl)propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c9-6-2-4-7-3-1-5-8(7)10/h7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVOIPOAZZQJDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)CCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80963467 | |
Record name | 3-(2-Oxocyclopentyl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80963467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4594-77-8 | |
Record name | 2-Oxocyclopentanepropanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4594-77-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Oxocyclopentanepropiononitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004594778 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(2-Oxocyclopentyl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80963467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-oxocyclopentanepropiononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.719 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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